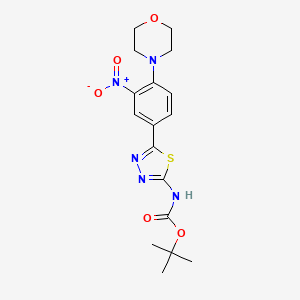

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

Description

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-morpholino-3-nitrophenyl group and a tert-butyl carbamate protecting group. The morpholino moiety (a six-membered ring containing one nitrogen and one oxygen atom) enhances solubility and modulates electronic properties, while the nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects.

Properties

Molecular Formula |

C17H21N5O5S |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

tert-butyl N-[5-(4-morpholin-4-yl-3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |

InChI |

InChI=1S/C17H21N5O5S/c1-17(2,3)27-16(23)18-15-20-19-14(28-15)11-4-5-12(13(10-11)22(24)25)21-6-8-26-9-7-21/h4-5,10H,6-9H2,1-3H3,(H,18,20,23) |

InChI Key |

TUHPTRGVQLCPLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid and sulfuric acid.

Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholino group.

Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur, where the morpholino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, the nitrophenyl group can participate in redox reactions, while the morpholino group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

- Key Difference: The 4-position of the phenyl ring is substituted with a fluorine atom instead of morpholino.

- Impact: Electronic Effects: Fluorine is a small, electron-withdrawing group, reducing electron density on the phenyl ring compared to the electron-rich morpholino group. This alters reactivity in subsequent substitution or coupling reactions . Biological Interactions: Fluorine may enhance metabolic stability but lacks the hydrogen-bonding capacity of morpholino, which could influence target binding .

Tert-butyl (5-(4-amino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate (Hypothetical Analogue)

- Key Difference: Replacement of morpholino with an amino group.

- Impact: Electronic Effects: The amino group is strongly electron-donating, opposing the nitro group’s electron-withdrawing effect. This creates a polarized ring system. Reactivity: The amino group is prone to oxidation or acylation, necessitating protective strategies during synthesis.

Tert-butyl N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]carbamate

- Key Difference : The phenyl ring is absent; instead, a tributylstannyl group is attached to the thiadiazole.

- Impact: Reactivity: The stannyl group enables participation in Stille cross-coupling reactions, making this compound a versatile intermediate for constructing C–C bonds. This contrasts with the phenyl-substituted derivatives, which are typically functionalized via electrophilic substitution or Suzuki coupling . Stability: Stannyl compounds are moisture-sensitive and require inert handling, whereas the nitro-morpholino derivative is more stable under ambient conditions .

Physicochemical and Spectroscopic Properties

Biological Activity

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, synthesis, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure includes a thiadiazole ring substituted with a morpholino group and a nitrophenyl moiety, which contribute to its biological potency.

Antimicrobial Properties

Research has shown that derivatives of thiadiazoles possess notable antimicrobial effects. For instance, compounds similar to this compound have demonstrated:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, indicating strong antibacterial properties compared to standard drugs like itraconazole .

- Antifungal Activity : Compounds have also shown efficacy against various fungal strains, including Aspergillus niger. The presence of the nitrophenyl group is believed to enhance these activities .

Anticancer Activity

Studies indicate that thiadiazole derivatives can inhibit cancer cell proliferation. For example:

- Cytostatic Properties : Certain derivatives have demonstrated cytostatic effects on cancer cell lines, suggesting potential for development as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Formation of the Thiadiazole Ring : Using appropriate reagents to synthesize the core structure.

- Substitution Reactions : Introducing the morpholino and nitrophenyl groups through nucleophilic substitutions.

Study 1: Antimicrobial Efficacy

A study evaluated various thiadiazole derivatives for their antimicrobial properties. Among them, this compound exhibited superior activity against E. coli with an MIC of 30 μg/mL. This positions it as a promising candidate for further development in treating bacterial infections .

Study 2: Anticancer Potential

In another investigation focused on anticancer activity, thiadiazole derivatives were tested against several cancer cell lines. The compound showed a significant reduction in cell viability at concentrations above 10 μM, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.